N~2~-(1-naphthylacetyl)asparagine
Description
N²-(1-Naphthylacetyl)asparagine is a synthetic asparagine derivative where the α-amino group of asparagine is acylated with a 1-naphthylacetyl group. This modification alters the physicochemical and biological properties of asparagine, a non-essential amino acid critical for protein synthesis, glycosylation, and metabolic pathways such as the aspartate-malate shuttle . Unlike native asparagine, which serves as a substrate for enzymes like asparagine synthetase (ASNS) and asparaginase, the naphthylacetyl substitution may confer steric hindrance, altering enzymatic recognition and metabolic stability.
Properties
Molecular Formula |
C16H16N2O4 |
|---|---|
Molecular Weight |
300.31 g/mol |
IUPAC Name |
4-amino-2-[(2-naphthalen-1-ylacetyl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C16H16N2O4/c17-14(19)9-13(16(21)22)18-15(20)8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,13H,8-9H2,(H2,17,19)(H,18,20)(H,21,22) |
InChI Key |
MDBKOWLNEJOEAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NC(CC(=O)N)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Solution-Phase Synthesis
The most widely documented method for preparing N²-(1-naphthylacetyl)asparagine involves solution-phase peptide coupling. This approach leverages classic carbodiimide chemistry to facilitate the conjugation of 1-naphthylacetic acid to the α-amino group of L-asparagine.
Reagents and Conditions
-
1-Naphthylacetic acid : Serves as the acylating agent.
-
L-Asparagine : The amino acid backbone.
-
Coupling agents : Ethylcarbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) paired with hydroxybenzotriazole (HOBt) to minimize racemization.
-
Solvent system : Anhydrous dimethylformamide (DMF) or dichloromethane (DCM).
-
Reaction temperature : Room temperature (20–25°C) under nitrogen atmosphere.
Procedure Steps
-
Activation of 1-naphthylacetic acid : The carboxylic acid group of 1-naphthylacetic acid is activated using EDC/HOBt in DCM, forming an active ester intermediate.
-
Coupling to L-asparagine : The activated ester reacts with the α-amino group of L-asparagine, facilitated by base (e.g., triethylamine) to deprotonate the amine.
-
Deprotection and isolation : Post-reaction, the crude product is extracted into ethyl acetate, washed with aqueous solutions (e.g., HCl, NaHCO₃), and purified via recrystallization or column chromatography.
Key Data :
Solid-Phase Peptide Synthesis (SPPS)
Solid-phase methodologies offer advantages in scalability and purity control. A 2015 doctoral thesis detailed the use of SPPS for synthesizing analogous asparagine derivatives.
Resin and Protecting Groups
-
Resin : Wang resin (hydroxymethylphenoxy-linked).
-
Amino acid protection : Fmoc-asparagine with tert-butyloxycarbonyl (Boc) for side-chain amide protection.
-
Naphthylacetyl group introduction : Achieved via on-resin acylation using 1-naphthylacetic acid and benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP).
Cleavage and Purification
-
Cleavage cocktail : Trifluoroacetic acid (TFA)/water/triisopropylsilane (95:2.5:2.5).
-
Purification : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient).
Key Data :
Critical Analysis of Synthetic Challenges
Racemization Risks
The α-amino group of asparagine is prone to racemization during acylation. Studies indicate that using HOBt or Oxyma as additives reduces racemization to <5%.
Solubility Issues
1-Naphthylacetic acid exhibits limited solubility in polar solvents. Anhydrous DMF or DCM with 0.1% LiCl enhances solubility, improving reaction efficiency.
Purification Complexity
The hydrophobic naphthyl group complicates isolation. Gradient-elution HPLC with 0.1% TFA in the mobile phase resolves this, achieving baseline separation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Applications and Derivatives
While direct applications of N²-(1-naphthylacetyl)asparagine are underexplored, its structural analogs serve as:
Chemical Reactions Analysis
Types of Reactions
N~2~-(1-naphthylacetyl)asparagine can undergo various chemical reactions, including:
Oxidation: The naphthyl group can be oxidized to form naphthoquinone derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohol derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the naphthyl group can yield naphthoquinone derivatives, while reduction of the acetyl group can produce alcohol derivatives.
Scientific Research Applications
N~2~-(1-naphthylacetyl)asparagine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in modulating biological processes, such as enzyme activity and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N2-(1-naphthylacetyl)asparagine involves its interaction with specific molecular targets. The naphthyl group can interact with hydrophobic pockets in proteins, while the acetyl and amide groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Asparagine vs. N²-(1-Naphthylacetyl)asparagine
- Structural Differences: Native asparagine (C₄H₈N₂O₃) features a carboxamide side chain, while N²-(1-naphthylacetyl)asparagine incorporates a bulky naphthyl group at the α-amino position.
- Metabolic Interactions : Asparagine is a substrate for ASNS and asparaginase (e.g., Pegaspargase), enzymes critical in leukemia therapy. The naphthylacetyl group likely inhibits these interactions, as seen in analogous compounds where acyl modifications block enzymatic activity .
Comparison with Pegaspargase
Pegaspargase, a PEGylated E. coli asparaginase, hydrolyzes asparagine to aspartic acid and ammonia, depleting extracellular asparagine and starving leukemic cells . In contrast, N²-(1-naphthylacetyl)asparagine may act as an asparagine analog, competitively inhibiting asparaginase or ASNS due to its modified structure. While Pegaspargase directly reduces asparagine levels (>0.1 IU/mL activity required for therapeutic effect), the naphthylacetyl derivative could disrupt asparagine-dependent pathways via substrate mimicry .
Comparison with Engineered Asparagine Derivatives
Protein engineering studies reveal that asparagine residues (e.g., in albumin-binding domains) are prone to deamidation under alkaline conditions. Substitutions like N9L or N24D improve stability . Similarly, the naphthylacetyl group in N²-(1-naphthylacetyl)asparagine may enhance resistance to enzymatic degradation compared to unmodified asparagine, though this requires empirical validation.
Research Findings and Functional Implications
Physicochemical Properties
| Property | Asparagine | N²-(1-Naphthylacetyl)asparagine | Pegaspargase |
|---|---|---|---|
| Molecular Weight | 132.12 g/mol | ~315.34 g/mol (estimated) | ~340,000 g/mol |
| Solubility | High (polar) | Low (lipophilic) | Moderate (PEGylated) |
| Enzymatic Target | ASNS, Asparaginase | Potential inhibitor | Asparaginase |
| Therapeutic Mechanism | Substrate | Analog/Inhibitor | Enzyme (depletion) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
